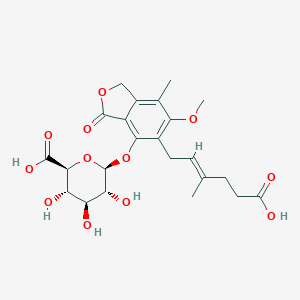

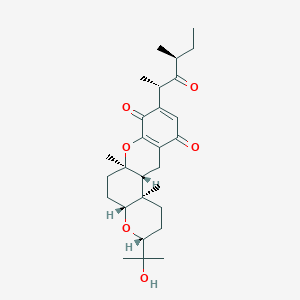

Ácido micofenólico glucurónido

Descripción general

Descripción

El ácido micofenólico glucurónido es un metabolito del ácido micofenólico, que es un inmunosupresor utilizado principalmente para prevenir el rechazo de órganos en pacientes trasplantados. El ácido micofenólico se deriva del hongo de la especie Penicillium y es conocido por su capacidad para inhibir la proliferación de linfocitos al bloquear la síntesis de nucleótidos de guanosina . El ácido micofenólico glucurónido se forma a través del proceso de glucuronidación, donde el ácido micofenólico se conjuga con el ácido glucurónico .

Aplicaciones Científicas De Investigación

El ácido micofenólico glucurónido tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido micofenólico glucurónido en sí es farmacológicamente inactivo. Su compuesto original, el ácido micofenólico, ejerce sus efectos inhibiendo la inosina monofosfato deshidrogenasa (IMPDH), una enzima crucial para la síntesis de novo de nucleótidos de guanosina. Esta inhibición lleva a una reducción en la proliferación de linfocitos, suprimiendo así la respuesta inmunitaria .

Compuestos similares:

Ácido micofenólico acil glucurónido: Otro metabolito del ácido micofenólico con propiedades similares pero diferente actividad farmacológica.

Glucurónidos de otros inmunosupresores: Como el tacrolimus glucurónido y la ciclosporina glucurónido.

Unicidad: El ácido micofenólico glucurónido es único debido a su papel específico en el metabolismo del ácido micofenólico. A diferencia de otros glucurónidos, se forma a partir de un compuesto que se dirige específicamente a la proliferación de linfocitos, lo que lo convierte en un componente crucial en la farmacocinética del ácido micofenólico .

Análisis Bioquímico

Biochemical Properties

Mycophenolic acid glucuronide shows weak inhibition of the enzyme IMP dehydrogenase (IMPDH) type II . This enzyme is key in the proliferation process of T and B lymphocytes .

Cellular Effects

Mycophenolic acid glucuronide has been shown to reduce tumor growth in an Ehrlich murine spontaneous adenocarcinoma model . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit IMPDH, which is a key enzyme in the proliferation of T and B lymphocytes . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that it can reduce tumor growth in an Ehrlich murine spontaneous adenocarcinoma model .

Dosage Effects in Animal Models

In animal models, Mycophenolic acid glucuronide has been shown to inhibit tumor growth. Specifically, a dosage of 6 mg/mouse administered once every two days for 6 days resulted in a 76.8% tumor inhibition compared to the untreated control .

Metabolic Pathways

Mycophenolic acid glucuronide is a metabolite of mycophenolic acid, suggesting that it is involved in the metabolic pathways of this parent compound

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido micofenólico glucurónido implica la conjugación enzimática del ácido micofenólico con el ácido glucurónico. Este proceso suele estar catalizado por la enzima UDP-glucuronosiltransferasa (UGT). Las condiciones de reacción generalmente incluyen la presencia de UDP-ácido glucurónico como co-sustrato y la enzima UGT .

Métodos de producción industrial: La producción industrial del ácido micofenólico glucurónido sigue principios similares, pero a una escala mayor. El proceso implica la fermentación de especies de Penicillium para producir ácido micofenólico, seguido de su extracción y purificación. El ácido micofenólico purificado se somete entonces a glucuronidación utilizando enzimas UGT en biorreactores .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido micofenólico glucurónido principalmente sufre reacciones de hidrólisis y transacilación. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Hidrólisis: Agua y condiciones ácidas o básicas.

Transacilación: Presencia de nucleófilos como aminas o alcoholes.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio.

Productos principales:

Hidrólisis: Ácido micofenólico y ácido glucurónico.

Transacilación: Varios derivados acilados.

Oxidación: Formas oxidadas del ácido micofenólico glucurónido.

Reducción: Formas reducidas del ácido micofenólico glucurónido.

Comparación Con Compuestos Similares

Mycophenolic acid acyl glucuronide: Another metabolite of mycophenolic acid with similar properties but different pharmacological activity.

Glucuronides of other immunosuppressants: Such as tacrolimus glucuronide and cyclosporine glucuronide.

Uniqueness: Mycophenolic acid glucuronide is unique due to its specific role in the metabolism of mycophenolic acid. Unlike other glucuronides, it is formed from a compound that specifically targets lymphocyte proliferation, making it a crucial component in the pharmacokinetics of mycophenolic acid .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-HGIHDBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043388 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-44-6 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31528-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

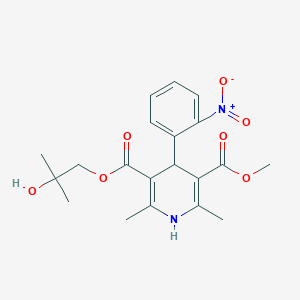

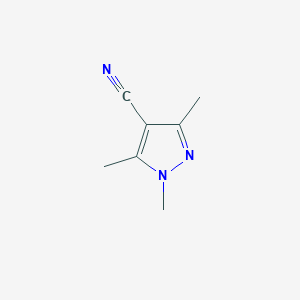

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)